molecular formula C17H28N4O2 B11768899 tert-Butyl (1-(2-amino-1-(2-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate CAS No. 886365-01-1

tert-Butyl (1-(2-amino-1-(2-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B11768899
CAS No.: 886365-01-1
M. Wt: 320.4 g/mol
InChI Key: RPSOEEVYCCKIDJ-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-amino-1-(2-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a pyrrolidine ring substituted with an aminoethyl group and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(2-amino-1-(2-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate typically involves the reaction of an appropriate amine with tert-butyl chloroformate (Boc-Cl) under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general procedure involves dissolving the amine in a suitable solvent, such as dichloromethane, and adding tert-butyl chloroformate dropwise while maintaining the reaction mixture at a low temperature (0-5°C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The product is then isolated by standard workup procedures, including extraction, washing, and drying .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency and yield of the product. The final product is purified using techniques such as crystallization or chromatography to meet the required purity standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(2-amino-1-(2-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of carbamate derivatives .

Scientific Research Applications

tert-Butyl (1-(2-amino-1-(2-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-amino-1-(2-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological system and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-aminophenyl)carbamate
  • N-Boc-1,2-phenylenediamine
  • tert-Butyl N-(2-hydroxyethyl)carbamate

Uniqueness

tert-Butyl (1-(2-amino-1-(2-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate is unique due to its specific structural features, such as the presence of both aminoethyl and aminophenyl groups attached to a pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

886365-01-1

Molecular Formula

C17H28N4O2

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl N-[1-[2-amino-1-(2-aminophenyl)ethyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C17H28N4O2/c1-17(2,3)23-16(22)20-12-8-9-21(11-12)15(10-18)13-6-4-5-7-14(13)19/h4-7,12,15H,8-11,18-19H2,1-3H3,(H,20,22)

InChI Key

RPSOEEVYCCKIDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=CC=C2N

Origin of Product

United States

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